molecular formula C20H13N3O3S B2540553 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 304864-27-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2540553
CAS No.: 304864-27-5
M. Wt: 375.4
InChI Key: IWJGPHKCOFNQDS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a benzothiazole moiety fused with a nitrobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety linked to a nitrobenzamide group. The compound can be synthesized through the following key steps:

  • Formation of Benzothiazole Core : Cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
  • Amidation : Coupling the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

This synthetic pathway allows for the efficient production of the compound for further biological evaluation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) demonstrate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound has promising antibacterial properties, which could be further explored for therapeutic applications .

Antitumor Activity

In vitro studies have evaluated the antitumor effects of this compound on various cancer cell lines. The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

The results suggest that this compound effectively inhibits cell proliferation in these cancer cell lines .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : Binding studies indicate that it interacts with DNA, potentially disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation, contributing to its antitumor effects .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited varying degrees of antibacterial activity, with this compound being one of the most effective against E. coli and S. aureus .
  • Antitumor Studies : Another research project reported that compounds similar to this compound showed significant cytotoxicity against lung cancer cells in both 2D and 3D culture systems .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGPHKCOFNQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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